molecular formula C16H16BrN3O2S B2687596 4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-05-9

4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2687596
CAS No.: 868979-05-9
M. Wt: 394.29
InChI Key: AOCPJYDPVPMYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a bromo-substituted benzene ring connected via a sulfonamide linker to an imidazo[1,2-a]pyridine moiety, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecular scaffold suggests potential for investigation in various biochemical pathways. As a building block, it may be of interest in the synthesis of more complex molecules or for exploring structure-activity relationships. The presence of the bromo atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions. Researchers are exploring its potential as a modulator of various biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-bromo-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c1-12-3-2-10-20-11-14(19-16(12)20)8-9-18-23(21,22)15-6-4-13(17)5-7-15/h2-7,10-11,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCPJYDPVPMYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions . The resulting imidazo[1,2-a]pyridine can then be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

The next step involves the sulfonation of the brominated imidazo[1,2-a]pyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The final product, this compound, is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially modulating their activity . Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

4-{[(8-Bromo-6-Chloro-3-Nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol (Compound 2c)

Structural Features :

  • Core : 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine.
  • Substituent: Sulfonylphenol group attached via a methylene bridge.
  • Key Differences :
    • Lacks the ethyl linker and benzenesulfonamide group present in the target compound.
    • Contains a nitro group and chlorine at positions 3 and 6, respectively.

Synthesis : Prepared via reaction of 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with sodium sulfinate in dimethylsulfoxide (DMSO) .

Physicochemical Implications :

  • The phenol group enhances aqueous solubility compared to the target compound’s hydrophobic benzenesulfonamide.

4-Bromo-N-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Structural Features :

  • Core : 8-Methylimidazo[1,2-a]pyridine.
  • Substituent : Benzenesulfonamide linked via a phenyl group at position 3.

Key Differences :

  • The benzenesulfonamide is attached to a phenyl ring instead of an ethyl chain.
  • The rigid phenyl linker may reduce conformational flexibility compared to the target compound’s ethyl chain.

Pharmacokinetic Implications :

  • Reduced flexibility could hinder binding to sterically constrained targets.
  • Increased aromaticity may enhance π-π stacking interactions but reduce solubility .

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

Structural Features :

  • Core : 8-Bromoimidazo[1,2-a]pyridine.
  • Substituent : Benzamide group attached to a 4-fluorophenyl ring.

Key Differences :

  • Replaces the sulfonamide with a benzamide group.
  • Fluorine at position 4 of the phenyl ring introduces electronegativity and metabolic stability.

Data Tables

Table 1. Structural and Functional Group Comparisons

Compound Name Core Structure Linker Type Functional Group Key Substituents
Target Compound 8-Methylimidazo[1,2-a]pyridine Ethyl Benzenesulfonamide Bromine (C8), Methyl (C8)
4-{[(8-Bromo-6-Chloro-3-Nitroimidazo...)phenol 8-Bromo-6-chloroimidazo[1,2-a]pyridine Methylene Sulfonylphenol Nitro (C3), Chlorine (C6)
4-Bromo-N-(4-(8-Methylimidazo...)phenyl 8-Methylimidazo[1,2-a]pyridine Phenyl Benzenesulfonamide Bromine (C8)
N-(3-(8-Bromoimidazo...phenyl)Benzamide 8-Bromoimidazo[1,2-a]pyridine Phenyl Benzamide Fluorine (C4 of phenyl)

Research Findings and Implications

  • Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger hydrogen-bonding interactions, making them preferable for targeting polar enzyme active sites. Benzamides, however, may offer better membrane permeability due to reduced polarity .
  • Substituent Effects : Bromine at C8 enhances halogen bonding, while methyl groups (target) may reduce metabolic degradation compared to nitro groups (Compound 2c) .

Biological Activity

4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a sulfonamide functional group, contributing to its reactivity and biological properties. The structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C16H18BrN3O2S
Molecular Weight 396.3 g/mol
InChI Key InChI=1S/C16H18BrN3O2S/c1-12-7-9-20-11-14(19-16(20)24)15-5-2-6-17(12-15)23-27(25,26)18-9-7-16(21)8-10-18/h2-5,7,9-11,18H,6,8H2,1H3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by mimicking substrates or binding to active sites. For instance, sulfonamides are known to inhibit dihydropteroate synthase in bacterial systems.
  • Receptor Binding : The compound may interact with various receptors involved in cellular signaling pathways. This interaction can modulate physiological responses and influence cellular growth.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, likely due to its ability to disrupt folate synthesis pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound:

  • A study conducted by Sivaramkumar et al. (2010) demonstrated that derivatives of sulfonamides can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several case studies have reported on the biological effects of related compounds:

  • Case Study 1 : A derivative similar to this compound was tested against human cancer cell lines (A431 and Jurkat). The results indicated significant growth inhibition with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Case Study 2 : In another study focusing on enzyme inhibition, it was found that modifications in the imidazo[1,2-a]pyridine core led to enhanced inhibitory effects on specific kinases involved in cancer progression .

Comparative Analysis

The following table compares the biological activity of this compound with related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighYes
4-chloro-benzamides derivativesLowModerateYes
Imidazo[1,2-a]pyridine derivativesHighHighYes

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Analytical Signatures

Intermediate1H^1H-NMR (δ, ppm)LC-MS (m/z)
Imidazo[1,2-a]pyridine core8.62 (d, J = 6.4 Hz)290.2
Brominated intermediate7.87 (dd, J = 4.4/5.2 Hz)407.3
Final sulfonamide product10.80 (s, NH)508.0
Source:

Q. Table 2. Comparative Reactivity of Halogenated Analogues

SubstituentSuzuki Coupling Yield (%)LogP (Calculated)
Br783.2
Cl852.9
I653.5
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.